REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH:13]C=O)([CH3:12])[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].Cl.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH2:13])([CH3:11])[CH3:12])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3|
|
Name
|
N-[2-(3,4-difluorophenyl)-1,1-dimethylethyl]formamide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)CC(C)(C)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction solution is poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butylmethyl ether
|
Type
|
WASH
|
Details
|
The organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1F)CC(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |